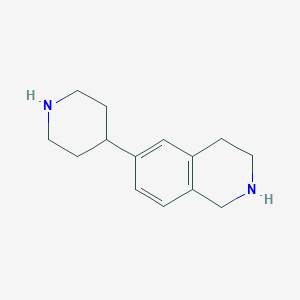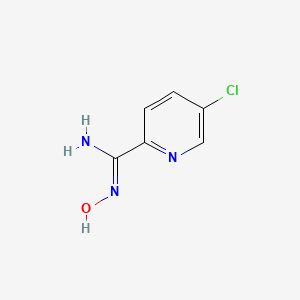
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a piperidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and tetrahydroisoquinoline structures makes it a versatile scaffold for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of piperidine and isoquinoline derivatives, which undergo cyclization reactions in the presence of catalysts such as palladium or nickel. The reaction conditions often involve elevated temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or nickel catalysts can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives that can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential as an analgesic, antipsychotic, and anticancer agent.
Wirkmechanismus
The mechanism of action of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. It may also inhibit certain enzymes, thereby affecting biochemical pathways involved in disease processes .
Similar Compounds:
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- N-(piperidin-4-yl)benzamide derivatives
- Piperidine derivatives with various substitutions
Comparison: this compound is unique due to its dual ring structure, which provides a versatile scaffold for drug development. Compared to other piperidine derivatives, it offers a broader range of chemical modifications and potential pharmacological activities .
Eigenschaften
Molekularformel |
C14H20N2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
6-piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H20N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-2,9,11,15-16H,3-8,10H2 |
InChI-Schlüssel |
BLYZKEFWCYBBHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC3=C(CNCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/no-structure.png)




![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)


